N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine, with the Chemical Abstracts Service number 477600-74-1, is a pharmaceutical intermediate primarily associated with the synthesis of tofacitinib, a Janus kinase inhibitor used in treating autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis. The compound features a complex molecular structure that includes a piperidine ring and a purine derivative, contributing to its biological activity and relevance in medicinal chemistry.
This compound is classified as an organic nitrogen-containing heterocyclic compound. It is part of the larger category of piperidine derivatives, which are known for their diverse pharmacological activities. The compound can be synthesized from various precursors, including piperidine derivatives and pyrimidine analogs, highlighting its significance in drug development.
The synthesis of N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine typically involves several key steps:
Technical details regarding the specific conditions (temperature, solvents, catalysts) used in these reactions are critical for optimizing yield and purity but are often proprietary or not fully disclosed in public literature.
The molecular formula of N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine is , with a molecular weight of 245.32 g/mol. The structure can be described as follows:
The three-dimensional conformation of the molecule is essential for its interaction with biological targets, particularly in its role as a pharmaceutical agent.
N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine participates in various chemical reactions relevant to its functionality:
Understanding these reactions aids in optimizing synthetic pathways for improved yields and reduced by-products.
N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine functions primarily as an intermediate in synthesizing tofacitinib. Tofacitinib acts by selectively inhibiting Janus kinases, which play a crucial role in the signaling pathways associated with immune responses. By blocking these kinases, the compound effectively modulates inflammatory processes, providing therapeutic benefits in autoimmune conditions.
The physical properties of N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine include:
Chemical properties include:
Relevant analyses often involve determining melting points, boiling points (if applicable), and spectral data (NMR, IR) to confirm identity and purity.
N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine serves primarily as a pharmaceutical intermediate. Its role in synthesizing tofacitinib underscores its importance in developing treatments for chronic inflammatory diseases. Research continues to explore its potential applications in other therapeutic areas due to its structural characteristics and biological activity.
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8